Cas no 53114-47-9 (Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI))
53114-47-9 structure
Product Name:Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI)
Numero CAS:53114-47-9
MF:C26H27ClF2N2
MW:440.955792665482
CID:376196
PubChem ID:20836158
Update Time:2025-04-19
Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI)
- (Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride
- 1-[bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenylprop-2-enyl]piperazine,hydrochloride
- (Z)-1-(Bis(4-fluorophenyl)methyl)-4-(cinnamyl)piperazine hydrochloride
- hydrogen chloride 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine (1:1)
- Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-
- (Z)-1-[Bis(4-Fluorophenyl)Methyl]-4-(Cinnamyl)Piperazine xHydrochloride
- 53114-47-9
- SCHEMBL16226917
- NS00088596
- (Z)-1-[bis-(4-Fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride
- EINECS 258-371-1
-
- Inchi: 1S/C26H26F2N2.ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;/h1-15,26H,16-20H2;1H/b7-4-;
- Chiave InChI: NFKPPSNTQMFDIW-ZULQGGHCSA-N
- Sorrisi: Cl.FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)N1CCN(C/C=C\C2C=CC=CC=2)CC1
Proprietà calcolate
- Massa esatta: 440.18331
- Massa monoisotopica: 440.1830829g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 31
- Conta legami ruotabili: 6
- Complessità: 487
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 6.5Ų
Proprietà sperimentali
- PSA: 6.48
Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI) Letteratura correlata
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
53114-47-9 (Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI)) Prodotti correlati
- 52468-60-7(1-bis(4-fluorophenyl)methyl-4-(2E)-3-phenylprop-2-en-1-ylpiperazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso